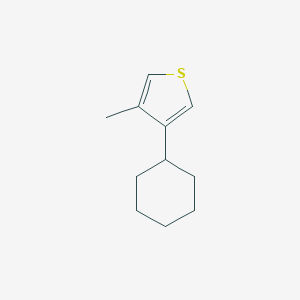

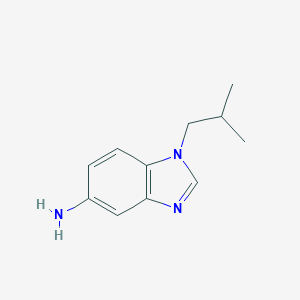

![molecular formula C9H10N2O B071740 (5-甲基咪唑并[1,2-a]吡啶-3-基)甲醇 CAS No. 178488-39-6](/img/structure/B71740.png)

(5-甲基咪唑并[1,2-a]吡啶-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol" is a heterocyclic compound that combines elements of imidazo[1,2-a]pyridine and methanol groups. This compound is noteworthy due to its unique structural features and the potential it holds for various applications in chemistry and materials science, although specifics on applications are excluded as per the request.

Synthesis Analysis

Research on the synthesis of related imidazo[1,2-a]pyridine compounds has shown innovative approaches. For instance, a novel class of bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines was synthesized using a pseudo five-component condensation involving 2-aminopyridine derivatives and isocyanides, mediated by p-toluenesulfonic acid in methanol (Shaabani et al., 2009). Another study reported the synthesis of 3-aminoimidazo[1,2-a]pyridines using a one-step solution phase synthesis that avoids the use of isonitrile and de-protection strategies (Schwerkoske et al., 2005).

Molecular Structure Analysis

The molecular structure of a similar compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated using X-ray diffraction, showcasing the planarity of the imidazo[1,2-a]pyridine moiety and the perpendicular orientation of the methanol group. This study provides insights into the structural parameters and vibrational assignments, which could be relevant for understanding "(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol" (Gumus et al., 2018).

Chemical Reactions and Properties

A study on the synthesis of 11-aryl-11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridines via dehydrative cyclization offers insights into the chemical reactivity and potential transformations of imidazo[1,2-a]pyridine derivatives, which may shed light on the reactions "(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol" could undergo (Borgohain & Das, 2019).

Physical Properties Analysis

The crystal structure of "(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol" was determined, showing that the imidazo[1,2-a]pyridine moiety is approximately planar, and molecules are linked by O—H⋯N hydrogen bonds, forming inversion dimers. This structure is essential for understanding the physical properties, such as solubility and stability, of the compound (Elaatiaoui et al., 2014).

科学研究应用

扩展的 π 共轭体系合成

该化合物已被用于扩展的 π 共轭体系的合成中,例如双-3-氨基咪唑并[1, 2-a]吡啶、嘧啶和哒嗪。这些体系是通过一种新颖的伪五组分缩合合成的,其中涉及 2-氨基吡啶嘧啶和哒嗪的衍生物与对苯二甲醛或邻苯二甲醛和异氰化物在甲醇中存在对甲苯磺酸的情况下反应。由于其独特的电子特性,此类扩展的 π 共轭体系在电子和光子器件中具有潜在的应用 (Shaabani 等,2009).

邻苯二酚 1,2-双加氧酶的功能模型

研究还证明了铁 (III) 络合物与双[(2-吡啶基)甲基][(1-甲基咪唑-2-基)甲基]胺在甲醇中的用途,该络合物与各种邻苯二酚反应以模拟邻苯二酚 1,2-双加氧酶的催化活性。该模型系统对于理解邻苯二酚的酶促分解非常重要,这在芳香族污染物的生物降解中至关重要 (Duda、Pascaly 和 Krebs,1997).

低成本发射器的合成

在发光材料领域,与 (5-甲基咪唑并[1,2-a]吡啶-3-基)甲醇结构相关的 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物已被合成并表征其光学性质。这些化合物表现出显着的斯托克斯位移,使其适用于低成本发光材料的应用 (Volpi 等,2017).

新型多组分反应

此外,(5-甲基咪唑并[1,2-a]吡啶-3-基)甲醇促进了用于合成 3-氨基咪唑并[1,2-a]吡啶的新型多组分反应的发展。这些反应通过将 α-氨基吡啶、醛和三甲基甲硅烷基氰化物 (TMSCN) 在甲醇中混合进行,代表了此类化合物高效一步法制备的重大进展,该化合物在药物化学和材料科学中具有广泛的应用 (Schwerkoske、Masquelin、Perun 和 Hulme,2005).

安全和危害

属性

IUPAC Name |

(5-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDFZQQVFPAFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(N12)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445624 |

Source

|

| Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178488-39-6 |

Source

|

| Record name | 5-Methylimidazo[1,2-a]pyridine-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178488-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)